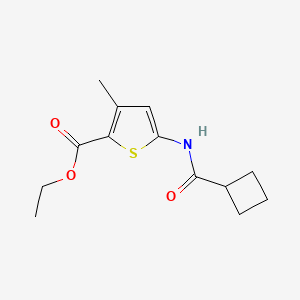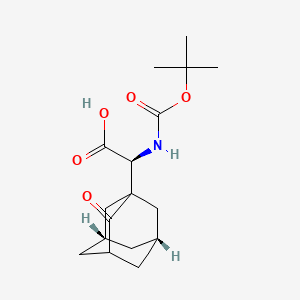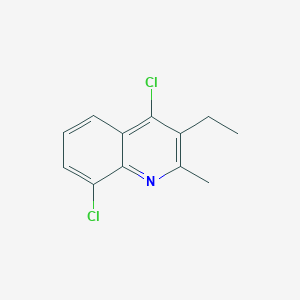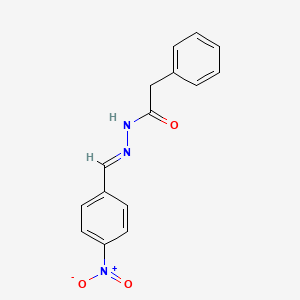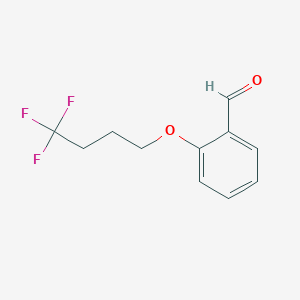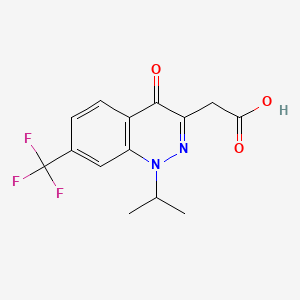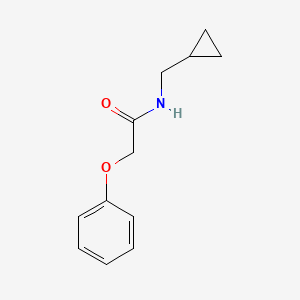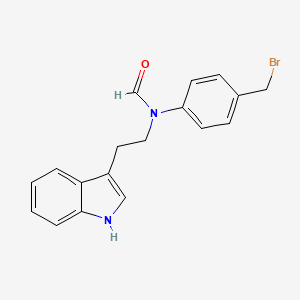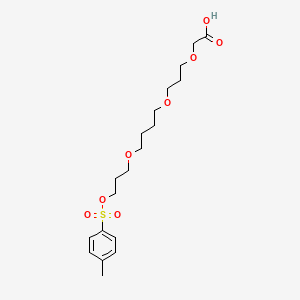![molecular formula C9H8ClNO3 B14906205 Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B14906205.png)
Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that features a fused furo-pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine derivatives with suitable reagents to form the furo-pyridine ring system. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce environmental impact . This method offers advantages such as reduced reaction times and lower energy consumption.
化学反応の分析
Types of Reactions: Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization reactions can be performed to modify the fused ring system.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atom .
科学的研究の応用
Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate involves its interaction with molecular targets through its functional groups. The chlorine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
類似化合物との比較
2-chloroquinoline-3-carbaldehyde: Shares the chloro-substituted heterocyclic structure but differs in the ring system and functional groups.
4-arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones: Similar fused ring system but with different substituents and functional groups.
Uniqueness: Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate is unique due to its specific combination of a chloro-substituted furo-pyridine ring system and an ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C9H8ClNO3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC名 |
methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-13-9(12)6-2-5-3-14-4-7(5)11-8(6)10/h2H,3-4H2,1H3 |
InChIキー |
KOJPURLLVJBVTA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=C2COCC2=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


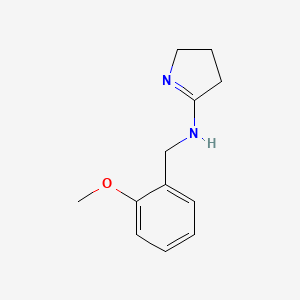
![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)


